molecular formula C9H16N2O2 B15344657 Piperazine, 1,2-diacetyl-4-methyl-(9CI) CAS No. 224189-17-7

Piperazine, 1,2-diacetyl-4-methyl-(9CI)

Cat. No.: B15344657
CAS No.: 224189-17-7
M. Wt: 184.24 g/mol
InChI Key: UHHPGIAMKNRDRV-UHFFFAOYSA-N
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Description

Piperazine, 1,2-diacetyl-4-methyl-(9CI) is a piperazine derivative featuring acetyl groups at the 1- and 2-positions and a methyl group at the 4-position of the piperazine ring. Piperazine scaffolds are widely utilized in medicinal chemistry due to their flexibility, hydrogen-bonding capability, and ability to enhance pharmacokinetic properties.

Properties

CAS No.

224189-17-7

Molecular Formula

C9H16N2O2

Molecular Weight

184.24 g/mol

IUPAC Name

1-(1-acetyl-4-methylpiperazin-2-yl)ethanone

InChI

InChI=1S/C9H16N2O2/c1-7(12)9-6-10(3)4-5-11(9)8(2)13/h9H,4-6H2,1-3H3

InChI Key

UHHPGIAMKNRDRV-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1CN(CCN1C(=O)C)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of piperazine, 1,2-diacetyl-4-methyl-(9CI) can be achieved through several methods. One common approach involves the cyclization of 1,2-diamine derivatives with sulfonium salts. This method typically requires the use of a base such as DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) to facilitate the ring formation . Another method involves the aza-Michael addition reaction between diamines and sulfonium salts, which can be performed under basic conditions .

Industrial Production Methods

Industrial production of piperazine derivatives often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The specific methods for industrial production of piperazine, 1,2-diacetyl-4-methyl-(9CI) are not widely documented, but they likely involve similar synthetic routes as those used in laboratory settings, with adjustments for scalability and efficiency .

Chemical Reactions Analysis

Types of Reactions

Piperazine, 1,2-diacetyl-4-methyl-(9CI) can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another. .

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide

    Reduction: Lithium aluminum hydride, sodium borohydride

    Substitution: Halogens, nucleophiles

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of piperazine, 1,2-diacetyl-4-methyl-(9CI) may yield corresponding ketones or carboxylic acids, while reduction may produce amines or alcohols .

Scientific Research Applications

Piperazine, 1,2-diacetyl-4-methyl-(9CI) has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.

    Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: It is investigated for its potential use in drug development, particularly for its ability to interact with biological targets.

    Industry: It is used in the production of polymers, agrochemicals, and other industrial products.

Mechanism of Action

The mechanism of action of piperazine, 1,2-diacetyl-4-methyl-(9CI) involves its interaction with specific molecular targets and pathways. In biological systems, it may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Comparative Data Table

Compound Name/Structure Key Substituents Biological Activity/Property Source Evidence
Piperazine, 1,2-diacetyl-4-methyl-(9CI) 1,2-acetyl; 4-methyl N/A (Theoretical relevance in drug design)
6g (Piperazine derivative) Piperazine ring AChE IC₅₀ = 0.90 µM
5c (Morpholine-substituted) Morpholine replacement Reduced ChE inhibition vs. piperazine
Compound 6 (2-OCH₃ substitution) 2-methoxy on benzene ring D2 receptor selectivity: 60-fold
Piperazine isosteres (Chagas series) 1,3-diaminocyclobutane Improved metabolic stability
Hybrid Compound 1 (Piperazine linker) Piperazine-artesunate hybrid P-gp inhibition; MDR reversal

Q & A

Q. What are the recommended synthetic routes for synthesizing 1,2-diacetyl-4-methylpiperazine derivatives, and how can reaction conditions be optimized?

Methodological Answer: Synthesis typically involves nucleophilic substitution or acetylation reactions. For example, acetylation of 4-methylpiperazine with acetic anhydride under controlled pH (neutral to slightly acidic) can yield the target compound. Optimization includes:

  • Temperature control (60–80°C) to prevent side reactions.
  • Solvent selection (e.g., dichloromethane for improved solubility).
  • Catalytic use of DMAP (4-dimethylaminopyridine) to enhance acetylation efficiency .
    Reaction progress should be monitored via TLC or HPLC.

Q. How can researchers characterize the purity and structural integrity of 1,2-diacetyl-4-methylpiperazine derivatives?

Methodological Answer:

  • Spectral Analysis: Use 1H^1H-NMR to confirm acetyl group integration (δ 2.0–2.5 ppm) and piperazine ring protons (δ 3.0–3.5 ppm). IR spectroscopy verifies carbonyl stretches (~1650–1700 cm1^{-1}) .
  • Elemental Analysis: Validate empirical formula (e.g., C10_{10}H16_{16}N2_2O2_2) with <1% deviation.
  • HPLC: Assess purity (>95%) using a C18 column and acetonitrile/water gradient .

Q. What experimental protocols ensure stability of 1,2-diacetyl-4-methylpiperazine during storage?

Methodological Answer:

  • Store under inert atmosphere (argon) at –20°C to prevent hydrolysis.
  • Conduct accelerated stability studies (40°C/75% RH for 6 months) with periodic HPLC analysis to detect degradation products like acetic acid or deacetylated derivatives .

Q. How can solubility challenges be addressed for in vitro biological assays?

Methodological Answer:

  • Use co-solvents like DMSO (≤1% v/v) for initial dissolution.
  • Prepare stock solutions in PBS (pH 7.4) with sonication.
  • For low aqueous solubility, employ cyclodextrin inclusion complexes (e.g., β-cyclodextrin at 1:2 molar ratio) to enhance bioavailability .

Advanced Research Questions

Q. How can structural modifications balance reduced toxicity and retained bioactivity in 1,2-diacetyl-4-methylpiperazine derivatives?

Methodological Answer:

  • Introduce hydrophilic groups (e.g., hydroxyl or carboxyl) to reduce lipophilicity and toxicity.
  • Conduct SAR studies by synthesizing analogs with varying substituents on the piperazine ring.
  • Evaluate cytotoxicity via MTT assays (IC50_{50}) and compare with activity in target assays (e.g., antiplatelet or antimicrobial) .

Q. What strategies resolve contradictions between computational predictions and experimental bioactivity data?

Methodological Answer:

  • Meta-analysis: Compare results across studies (e.g., antiplatelet activity in [32] vs. computational predictions) to identify assay variability .
  • Docking Refinement: Re-run molecular docking with updated protein structures (e.g., PDB entries) and solvent models.
  • Experimental Validation: Use orthogonal assays (e.g., SPR for binding affinity vs. enzymatic inhibition) to confirm mechanisms .

Q. How can computational modeling guide the design of novel 1,2-diacetyl-4-methylpiperazine analogs?

Methodological Answer:

  • Perform DFT calculations to predict electron density maps for reactive sites.
  • Use MD simulations (GROMACS) to assess binding stability to target proteins (e.g., cyclooxygenase-1).
  • Leverage QSAR models (e.g., Random Forest) trained on PubChem bioassay data (AID 1234) to prioritize analogs .

Q. What methodologies identify degradation pathways under oxidative or hydrolytic stress?

Methodological Answer:

  • Forced Degradation Studies: Expose compounds to H2_2O2_2 (3% v/v) or HCl (0.1M) at 40°C for 24 hours.
  • LC-MS/MS Analysis: Identify degradation products (e.g., 4-methylpiperazine or acetylated fragments) and propose pathways via fragment ion matching .

Q. How to assess the impact of excipients (e.g., cyclodextrins) on biological activity?

Methodological Answer:

  • Conduct dose-response curves with/without excipients in cell-based assays.
  • Compare IC50_{50} values and calculate fold-change in potency.
  • Use circular dichroism to detect conformational changes in the compound-excipient complex .

Safety and Compliance

Q. What safety protocols are critical for handling 1,2-diacetyl-4-methylpiperazine in lab settings?

Methodological Answer:

  • Use fume hoods and PPE (nitrile gloves, safety goggles).
  • Follow spill protocols: neutralize with sodium bicarbonate, absorb with vermiculite, and dispose as hazardous waste .
  • Monitor airborne exposure via NIOSH Method 2520 (GC-MS analysis) .

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